

Introduction: The Strategic Value of Halogenated Benzaldehydes

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Compound of Interest

Compound Name: 4-Chloro-3-iodobenzaldehyde

Cat. No.: B1588996

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Halogenated aromatic compounds are foundational to the pharmaceutical industry. The inclusion of halogen atoms, such as chlorine and iodine, into a molecular scaffold can profoundly influence a drug candidate's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity. **4-Chloro-3-iodobenzaldehyde** is a prime exemplar of a strategic building block, offering multiple, distinct reaction sites for molecular elaboration. The aldehyde group is a gateway to imines, alcohols, and carboxylic acids; the chloro group can modify electronic properties; and the iodo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that is central to modern drug discovery. This trifecta of functionality allows chemists to construct elaborate molecules with precision and efficiency.

Molecular Identity and Physicochemical Properties

The structural and physical characteristics of **4-Chloro-3-iodobenzaldehyde** define its reactivity and handling requirements.

Molecular Structure

The molecule consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1, an iodine atom at position 3, and a chlorine atom at position 4.

- IUPAC Name: **4-chloro-3-iodobenzaldehyde**^[1]
- Molecular Formula: C₇H₄ClIO^{[1][2][3]}

- CAS Number: 276866-90-1[1][2][4]
- Canonical SMILES: C1=CC(=C(C=C1C=O)I)Cl[1][2]
- InChI Key: ARCZAXXTPLCEMP-UHFFFAOYSA-N[1][2]

Physicochemical Data

The key properties of **4-Chloro-3-iodobenzaldehyde** are summarized in the table below. This data is essential for determining appropriate reaction conditions, solvents, and purification methods.

Property	Value	Source(s)
Molecular Weight	266.46 g/mol	[1][3][5]
Monoisotopic Mass	265.89954 Da	[1]
Appearance	White to yellow solid	[2]
Boiling Point	~304 °C (Predicted)	[5]
Flash Point	~117 °C (Predicted)	[5]
Solubility	Sparingly soluble in water (0.093 g/L at 25 °C)	[2]
Storage Temperature	2-8°C, inert atmosphere, keep in dark place	[6]

Synthesis and Spectroscopic Characterization

While multiple proprietary synthesis routes exist, a plausible and scalable approach for **4-Chloro-3-iodobenzaldehyde** involves the formylation of a corresponding 1-chloro-2-iodobenzene precursor. A highly efficient method for converting aryl iodides to arylaldehydes is the rhodium-catalyzed reductive carbonylation using syngas (a mixture of CO and H₂).[2]

Plausible Rationale: This method is advantageous as it often proceeds with high functional group tolerance and avoids the use of stoichiometric organometallic formylating agents. The

rhodium catalyst facilitates the insertion of carbon monoxide into the carbon-iodine bond, followed by reduction to the aldehyde.

Predicted Spectroscopic Data

No publicly available spectra for **4-Chloro-3-iodobenzaldehyde** were identified. However, based on the analysis of structurally similar compounds, the following characteristic signals can be predicted.^[1]

- ¹H NMR (CDCl₃, 400 MHz):
 - Aldehyde Proton (CHO): A singlet is expected around δ 9.9-10.1 ppm.
 - Aromatic Protons: Three protons on the aromatic ring will appear as multiplets or doublets between δ 7.5-8.2 ppm. The proton at position 2 (between the aldehyde and iodo groups) will likely be the most downfield, followed by the proton at position 5, and finally the proton at position 6.
- ¹³C NMR (CDCl₃, 101 MHz):
 - Aldehyde Carbonyl (C=O): A signal is expected around δ 190-192 ppm.
 - Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine (C3) would appear at a characteristically high field (low ppm value, ~95-105 ppm) due to the heavy atom effect, while the other carbon signals will be influenced by the electronegativity and position of the various substituents.

Chemical Reactivity and Synthetic Applications

The utility of **4-Chloro-3-iodobenzaldehyde** stems from its capacity to undergo a variety of high-yield chemical transformations at its distinct functional groups.

Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the straightforward synthesis of biaryl compounds, which are privileged structures in many approved drugs. The iodine atom's high reactivity allows for milder reaction conditions compared to analogous bromo or chloro compounds.

Causality: The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) catalyst, which is the rate-determining step and is significantly faster for iodides than for other halides.^[7] This is followed by transmetalation with a boronic acid and reductive elimination to form the new C-C bond.^{[7][8]}

Schiff Base Formation

The aldehyde group readily condenses with primary amines to form imines, also known as Schiff bases.^{[4][9]} This reaction is a cornerstone of combinatorial chemistry and is used to generate large libraries of compounds for biological screening.

Causality: The reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration to yield the stable C=N double bond.^{[10][11]}

Application in Drug Discovery: A Precursor for 5-HT₇ Receptor Ligands

The serotonin 7 (5-HT₇) receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is implicated in the regulation of mood, circadian rhythms, and cognition.^[12] As such, it has emerged as a promising therapeutic target for CNS disorders, including depression and the cognitive deficits associated with schizophrenia and Alzheimer's disease.^{[12][13]}

Recent research has focused on developing dual-action drugs, such as those that combine butyrylcholinesterase (BuChE) inhibition with 5-HT₇ receptor antagonism, as a potential therapy for Alzheimer's disease.^[13] The molecular scaffolds of many potent 5-HT₇ antagonists feature complex biaryl or substituted aromatic systems. **4-Chloro-3-iodobenzaldehyde** is an ideal starting material for synthesizing such compounds. Using a Suzuki coupling at the iodo position and subsequent derivatization of the aldehyde, medicinal chemists can rapidly access novel chemical entities for screening and lead optimization.^{[14][15]}

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, robust method for the Suzuki-Miyaura coupling of **4-Chloro-3-iodobenzaldehyde** with a generic arylboronic acid. This procedure is adapted from

established methods for similar iodo-aromatic substrates.[8][16]

Self-Validation: The protocol's trustworthiness is ensured by including a monitoring step (TLC/LC-MS) to confirm the consumption of starting material before proceeding to workup. The purification step provides a final validation of product identity and purity.

Materials and Reagents

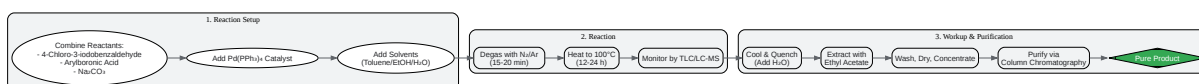
- **4-Chloro-3-iodobenzaldehyde** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (0.05 eq, 5 mol%)
- Sodium Carbonate (Na_2CO_3) (2.0 eq)
- Toluene, Ethanol, and Water (4:1:1 mixture)
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Step-by-Step Procedure

- **Reaction Setup:** In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine **4-Chloro-3-iodobenzaldehyde** (1.0 mmol, 266.5 mg), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol, 212 mg).
- **Catalyst Addition:** Add the palladium catalyst, [$\text{Pd}(\text{PPh}_3)_4$] (0.05 mmol, 58 mg).
- **Solvent Addition:** Add the 4:1:1 solvent mixture of toluene:ethanol:water (10 mL).
- **Degassing:** Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

- **Heating:** Heat the reaction mixture to 90-100 °C under the inert atmosphere with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).
- **Workup:** Cool the reaction to room temperature. Dilute the mixture with 20 mL of water and transfer to a separatory funnel.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- **Washing:** Combine the organic layers and wash with brine (1 x 20 mL). This removes residual water and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure biaryl product.

Visualization of Experimental Workflow



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Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

4-Chloro-3-iodobenzaldehyde is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

- Hazard Statements:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1][11]
- H319: Causes serious eye irritation.[1][11]
- H335: May cause respiratory irritation.[1][11]

- Precautionary Measures:

- Use only in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid breathing dust. If dust is generated, use a certified respirator.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

4-Chloro-3-iodobenzaldehyde is a potent and versatile chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. The ability to perform selective transformations, such as palladium-catalyzed cross-coupling at the iodo position and condensation reactions at the aldehyde, provides a robust platform for the synthesis of complex molecules. Its role as a precursor for novel compounds targeting the 5-HT₇ receptor underscores its importance in modern drug discovery programs aimed at treating challenging CNS disorders. The protocols and data presented in this guide offer a foundational resource for leveraging this powerful building block in research and development.

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